

endogenous synthesis of Linoleoyl Carnitine from lysine and methionine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Linoleoyl Carnitine (N-methyl-D3)*

Cat. No.: *B15558307*

[Get Quote](#)

Endogenous Synthesis of Linoleoyl Carnitine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleoyl carnitine, an acylcarnitine ester, plays a significant role in the transport of linoleic acid into the mitochondria for subsequent β -oxidation. Its endogenous synthesis is a two-stage process. The first stage is the biosynthesis of L-carnitine from the essential amino acids lysine and methionine, primarily in the liver and kidneys. The second stage involves the esterification of L-carnitine with linoleoyl-CoA, a reaction catalyzed by carnitine palmitoyltransferases. This guide provides an in-depth technical overview of these pathways, including quantitative data, detailed experimental protocols, and visualizations of the core signaling and metabolic pathways.

Endogenous Synthesis of L-Carnitine from Lysine and Methionine

The biosynthesis of L-carnitine is a multi-step enzymatic process that utilizes lysine and methionine as primary substrates. Lysine provides the carbon backbone of carnitine, while S-adenosylmethionine, derived from methionine, donates the three methyl groups.

The synthesis of L-carnitine involves four key enzymatic reactions:

- **Trimethyllysine Hydroxylase (TMLH):** This mitochondrial enzyme catalyzes the hydroxylation of Nε-trimethyllysine to 3-hydroxy-Nε-trimethyllysine. This reaction requires iron (Fe²⁺), α-ketoglutarate, and ascorbate (vitamin C) as cofactors.
- **Hydroxytrimethyllysine Aldolase (HTMLA):** This cytosolic enzyme cleaves 3-hydroxy-Nε-trimethyllysine into 4-trimethylaminobutyraldehyde (TMABA) and glycine.
- **Trimethylaminobutyraldehyde Dehydrogenase (TMABA-DH):** This cytoplasmic enzyme oxidizes TMABA to γ-butyrobetaine (GBB). This reaction requires NAD⁺ as a cofactor.
- **γ-Butyrobetaine Hydroxylase (BBOX):** The final step in L-carnitine synthesis is the hydroxylation of γ-butyrobetaine to L-carnitine, which occurs in the mitochondria. This enzyme also requires iron, α-ketoglutarate, and vitamin C.

Quantitative Data for L-Carnitine Synthesis

Parameter	Value	Tissue/Organism	Reference
Normal Plasma L-Carnitine	20-100 μM	Human Serum	[1]
L-Carnitine Synthesis Rate	0.16 to 0.48 mg/kg body weight/day	Humans	
Intracellular L-Carnitine	Varies, can be increased with supplementation	Bovine Peripheral Blood Mononuclear Cells	[2]
Hepatocyte L-Carnitine	Maintained in adult rat hepatocytes, requires supplementation in newborn rat hepatocytes	Rat Hepatocytes	[3]

Synthesis of Linoleoyl Carnitine

Linoleoyl carnitine is formed through the esterification of L-carnitine with linoleoyl-CoA. This reaction is catalyzed by carnitine acyltransferases, with carnitine palmitoyltransferase (CPT) being the key enzyme for long-chain fatty acids like linoleic acid.[4][5] There are two main isoforms of CPT:

- CPT1: Located on the outer mitochondrial membrane, it catalyzes the conversion of long-chain acyl-CoAs (including linoleoyl-CoA) and L-carnitine into acylcarnitines (linoleoyl carnitine). This is a rate-limiting step for the entry of long-chain fatty acids into the mitochondria.
- CPT2: Located on the inner mitochondrial membrane, it reverses the reaction, converting acylcarnitines back to acyl-CoAs and L-carnitine within the mitochondrial matrix, making them available for β -oxidation.

Quantitative Data for Linoleoyl Carnitine Synthesis

While specific kinetic data for linoleoyl-CoA with CPT1 and CPT2 are not readily available, the following table provides kinetic parameters for the closely related long-chain fatty acyl-CoA, palmitoyl-CoA, which can be considered indicative.

Enzyme	Substrate	K _m	V _{max}	Tissue/Organism	Reference
CPT1A	Palmitoyl-CoA	~25 μ M	Not specified	Permeabilized muscle fibers	[6][7]
CPT1A	L-Carnitine	75.6 μ M (at 0 μ M malonyl-CoA)	Not specified	Overexpressed in mitochondrial extracts	[8]
CPT2	3-hydroxypalmitoyl-CoA	20 \pm 6 μ M	Not specified	Purified CPT II	[9]

The rate of acylcarnitine formation from acyl-CoA is higher with oleoyl-CoA than with linoleoyl-CoA.[10][11]

Signaling Pathways and Regulation

The synthesis of linoleoyl carnitine is tightly regulated at the level of CPT1 activity.

Allosteric Regulation by Malonyl-CoA

Malonyl-CoA, a key intermediate in fatty acid synthesis, is a potent allosteric inhibitor of CPT1. [11][12] This inhibition prevents newly synthesized fatty acids from being immediately transported into the mitochondria for oxidation. The IC₅₀ for malonyl-CoA inhibition of CPT1 is in the low micromolar range and is dependent on the concentration of the acyl-CoA substrate. [6][7]

Transcriptional Regulation

- Peroxisome Proliferator-Activated Receptor- α (PPAR α): PPAR α is a nuclear receptor that, when activated by fatty acids or fibrates drugs, upregulates the expression of genes involved in fatty acid oxidation, including CPT1. [3][4]
- AMP-Activated Protein Kinase (AMPK): AMPK is a key energy sensor in the cell. When activated during times of low energy (high AMP/ATP ratio), AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA. This leads to a decrease in malonyl-CoA levels, thus relieving the inhibition of CPT1 and promoting fatty acid oxidation. [13] Adiponectin can promote CPT-1 activity and expression through the AMPK signaling cascade. [13]

Experimental Protocols

Measurement of Carnitine Palmitoyltransferase (CPT) Activity

This protocol is adapted for measuring CPT1 activity in isolated mitochondria using a spectrophotometric assay.

Materials:

- Isolated mitochondria
- Assay buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA

- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (10 mM in assay buffer)
- Linoleoyl-CoA solution (1 mM in water)
- L-carnitine solution (100 mM in water)
- Spectrophotometer capable of reading at 412 nm

Procedure:

- Prepare the reaction mixture in a cuvette containing:
 - 800 μ L Assay buffer
 - 100 μ L DTNB solution
 - 50 μ L of isolated mitochondria suspension (adjust protein concentration as needed)
- Incubate the mixture for 2 minutes at 37°C to establish a baseline.
- Initiate the reaction by adding 50 μ L of linoleoyl-CoA solution.
- After 1 minute, start the measurement by adding 50 μ L of L-carnitine solution.
- Monitor the increase in absorbance at 412 nm for 5-10 minutes. The rate of increase in absorbance is proportional to the rate of Coenzyme A (CoA-SH) release, which reacts with DTNB to produce a yellow-colored compound.
- Calculate the specific activity as nmol of CoA-SH released per minute per mg of mitochondrial protein, using the molar extinction coefficient of the DTNB-CoA adduct (13.6 mM⁻¹cm⁻¹).

Quantification of Linoleoyl Carnitine by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of linoleoyl carnitine from biological samples.

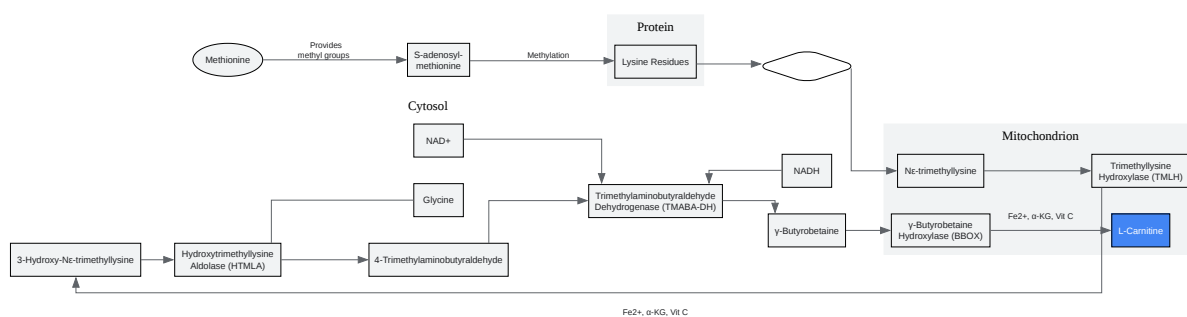
Materials:

- Biological sample (e.g., tissue homogenate, plasma)
- Internal standard (e.g., [D3]-linoleoyl carnitine)
- Acetonitrile with 0.1% formic acid
- LC-MS/MS system with a C18 or HILIC column

Procedure:

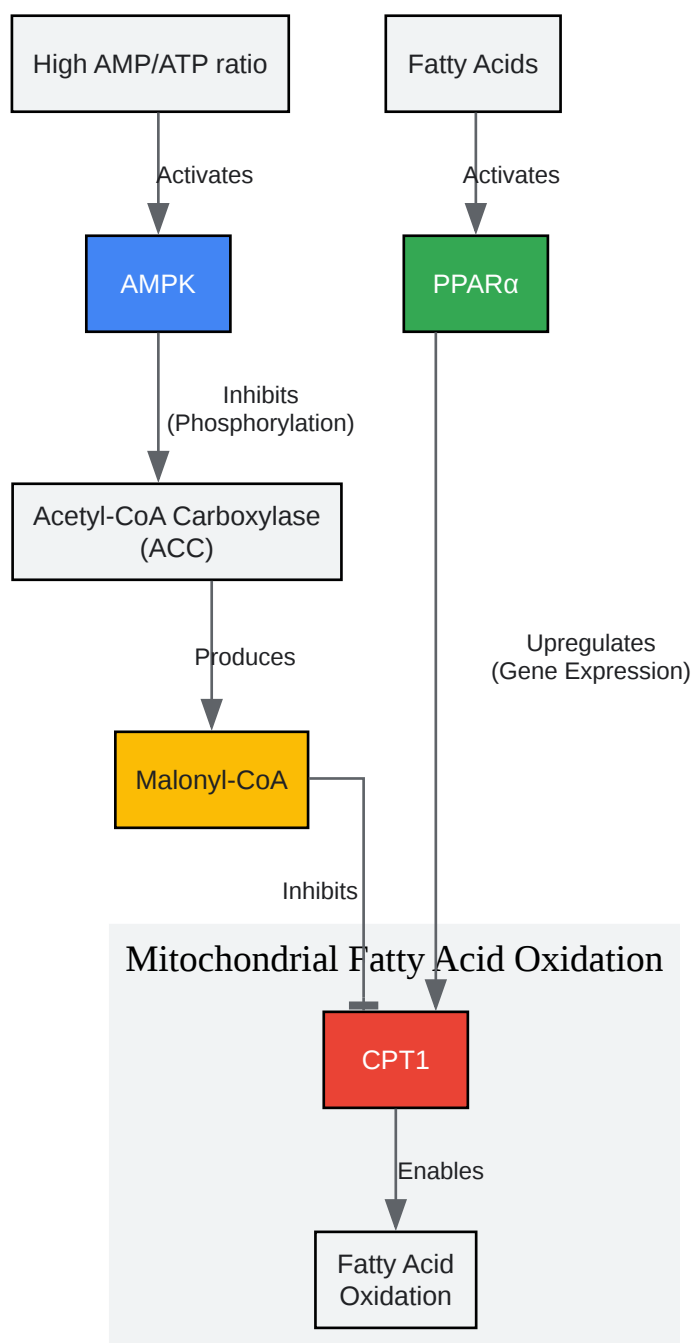
- Sample Preparation and Extraction:
 - To 100 µL of sample, add a known amount of the internal standard.
 - Add 400 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins.
 - Vortex the mixture vigorously and incubate at -20°C for 20 minutes.
 - Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
 - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the dried extract in a suitable volume of the initial mobile phase.
- LC-MS/MS Analysis:
 - Inject the reconstituted sample onto the LC-MS/MS system.
 - Separate the analytes using a suitable gradient elution program.
 - Detect and quantify linoleoyl carnitine and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for linoleoyl carnitine should be optimized for the instrument being used.
 - Construct a calibration curve using known concentrations of linoleoyl carnitine and the internal standard to quantify the amount in the sample.[\[3\]](#)[\[10\]](#)

Visualizations





Signaling Pathways



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Dietary supplementation with L-carnitine elevates intracellular carnitine levels and affects gene expression of SLC25A20 and COX4I1, as well as non-mitochondrial respiration of bovine blood cells during systemic immune challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of L-carnitine on glycogen synthesis and ATP production in cultured hepatocytes of the newborn rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 5. Identification of a novel malonyl-CoA IC(50) for CPT-I: implications for predicting in vivo fatty acid oxidation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pathway of alpha-linolenic acid through the mitochondrial outer membrane in the rat liver and influence on the rate of oxidation. Comparison with linoleic and oleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pathway of alpha-linolenic acid through the mitochondrial outer membrane in the rat liver and influence on the rate of oxidation. Comparison with linoleic and oleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. L-carnitine exposure and mitochondrial function in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of L-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation [mdpi.com]
- 13. Hepatic Lipid Partitioning and Liver Damage in Nonalcoholic Fatty Liver Disease: ROLE OF STEAROYL-CoA DESATURASE - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [endogenous synthesis of Linoleoyl Carnitine from lysine and methionine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15558307#endogenous-synthesis-of-linoleoyl-carnitine-from-lysine-and-methionine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com